molecular formula C8H9ClN2O B8322830 4-chloro-N'-methylbenzohydrazide

4-chloro-N'-methylbenzohydrazide

Cat. No.: B8322830
M. Wt: 184.62 g/mol
InChI Key: LQIZSBKWIKPSCT-UHFFFAOYSA-N
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Description

4-Chloro-N'-methylbenzohydrazide is a hydrazide derivative characterized by a benzohydrazide backbone substituted with a chlorine atom at the para position of the benzene ring and a methyl group on the hydrazide nitrogen.

Key studies highlight its efficacy against human breast cancer cell lines. For instance, the derivative 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) demonstrated selective cytotoxicity against MCF-7 (IC50 = 13.2 μM) and MDA-MB-468 (IC50 = 8.2 μM) cells while remaining non-toxic to HEK 293 noncancerous cells .

Crystallographic analyses (e.g., C16H15ClN2O3) reveal a tridentate ligand configuration, which facilitates coordination with organotin compounds for enhanced bioactivity . Additionally, derivatives of this compound exhibit diverse biological activities, including anti-leishmanial and protein-binding properties, further broadening its pharmacological relevance .

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

4-chloro-N'-methylbenzohydrazide

InChI

InChI=1S/C8H9ClN2O/c1-10-11-8(12)6-2-4-7(9)5-3-6/h2-5,10H,1H3,(H,11,12)

InChI Key

LQIZSBKWIKPSCT-UHFFFAOYSA-N

Canonical SMILES

CNNC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Anticancer Profiles

Compound Name Substituents/Modifications IC50 (μM) Selectivity (Non-Cancerous Cells) Reference
4-Chloro-N'-methylbenzohydrazide (5f) Morpholinoethyl-indole moiety 13.2 (MCF-7), 8.2 (MDA-MB-468) Non-toxic (HEK 293)
4-Methoxy analog Methoxy group at benzohydrazide 24.2 (Anti-leishmanial) Not reported
Tetracaine hydrazide-hydrazones Chloro/fluoro/bromo substituents Variable (NMR/FT-IR data) Pending biological screening
  • Morpholinoethyl-indole derivatives (e.g., 5f) exhibit superior anticancer selectivity due to their ability to inhibit cancer cell proliferation without harming normal cells .
  • Methoxy and nitro analogs show reduced cytotoxicity in anticancer assays but demonstrate anti-leishmanial activity (IC50 = 21.5–24.2 μM), suggesting substituent-dependent bioactivity .

Substituent Effects on Protein Binding

The derivative 4-chloro-N′-(pyridin-2-ylmethylene)benzohydrazide (CPBH) binds to Sudlow's site I of serum albumin via an unusual static quenching mechanism, requiring structural rearrangement for effective interaction . In contrast, 4-chloro-N′-(4-nitrobenzylidene)benzenesulfonohydrazide exhibits altered Hirshfeld surface interactions (34.8% O⋯H/H⋯O contacts vs. 26.6% H⋯H in chloro-substituted analogs), indicating substituent-driven changes in molecular packing and binding dynamics .

Antimicrobial and Antiparasitic Activity

Table 2: Antimicrobial and Antiparasitic Derivatives

Compound Name Substituents Activity (IC50/Zone of Inhibition) Reference
4-Chloro-N′-(thiophene-2-ylmethylene) Thiophene ring Moderate antimicrobial activity
4-Chloro-N′-(4-chlorobenzylidene) Dual chloro substituents Enhanced antioxidant activity
3,5-Dibromo-2,4-dihydroxy analog Bromine and hydroxyl groups Structural uniqueness (PDB ID: 2BE)
  • Thiophene and dual-chloro derivatives show moderate antimicrobial activity against S. aureus and E.
  • Dibromo-dihydroxy analogs exhibit unique crystal packing (orthorhombic, Pca21), which may influence their bioactivity .

Organometallic Complexation

This compound derivatives form organotin complexes (e.g., (2-FC6H4CH2)2Sn(L1) ), which display enhanced anticancer properties due to tridentate ligand coordination . In contrast, 1-hydroxy-naphthalene-2-carbohydrazide derivatives yield incompletely substituted tin complexes, reducing their stability and efficacy .

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